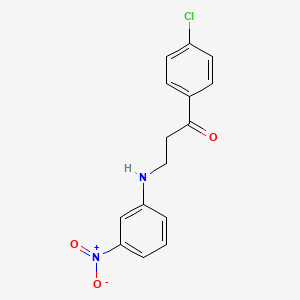![molecular formula C17H23NO3S B2605449 2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902950-97-3](/img/structure/B2605449.png)
2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a complex organic molecule. It contains an ethylthio group, a benzamide group, and an octahydrobenzo[b][1,4]dioxin group . These groups are common in many organic compounds and have various properties and uses in fields like medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would include an octahydrobenzo[b][1,4]dioxin ring, an ethylthio group, and a benzamide group . These groups would likely confer specific physical and chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamide group could make it a participant in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzamide group could influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Inhibition of Stearoyl-CoA Desaturase-1
2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide and its derivatives have been identified as potent inhibitors of Stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. One study reported the synthesis and biological evaluation of a compound with sub-nanomolar IC50 values in both murine and human SCD-1 inhibitory assays. This compound demonstrated a dose-dependent decrease in plasma desaturation index in mice, indicating its potential for influencing lipid metabolism (Yoshikazu Uto et al., 2009).
Antimicrobial Activity
Another aspect of research has explored the antimicrobial potential of benzamide derivatives. One study synthesized new phthalazines and their Cu(II) and Zn(II) complexes, including compounds structurally related to 2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, showing promising analgesic and anti-inflammatory activities. These compounds were characterized through various techniques, indicating a broad spectrum of antimicrobial activity against bacterial and fungal strains, suggesting their potential application in the development of new antimicrobial agents (Y. Sherif et al., 2015).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of benzamide derivatives, with studies reporting the synthesis of novel compounds and their physical and chemical properties. These investigations contribute to the broader understanding of the chemical behavior of benzamide derivatives, aiding in the development of new substances with potential applications in various fields of chemistry and medicine (N. Suzuki et al., 1976).
Anticancer Activity
Additionally, benzamide derivatives have been evaluated for their anticancer activity. For example, a series of substituted benzamides were synthesized and tested against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer. Most compounds exhibited moderate to excellent anticancer activity, highlighting the potential of benzamide derivatives in cancer therapy (B. Ravinaik et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-22-16-6-4-3-5-13(16)17(19)18-12-7-8-14-15(11-12)21-10-9-20-14/h3-6,12,14-15H,2,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPNRHFSKVATPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)
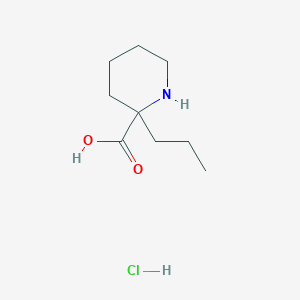
![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
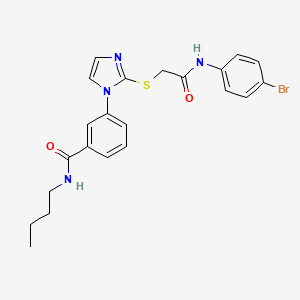
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)

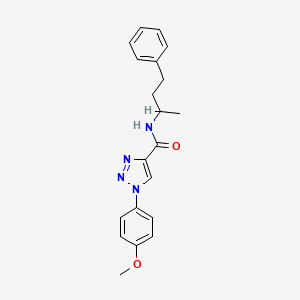
![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)
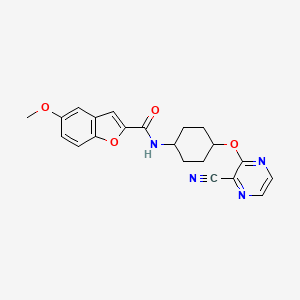
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)
